

# An In-depth Technical Guide to the Physicochemical Properties of p-Dodecylaminophenol

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## Compound of Interest

Compound Name: 4-(Dodecylamino)Phenol

Cat. No.: B1679140

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This technical guide provides a comprehensive overview of the core physicochemical properties of p-dodecylaminophenol (p-DDAP), a molecule of interest for its potential therapeutic applications. The document details its chemical and physical characteristics, provides generalized experimental protocols for its synthesis and property determination, and explores its biological context, particularly its role as a signaling pathway modulator.

## Core Physicochemical Properties

p-Dodecylaminophenol, also known as **4-(dodecylamino)phenol**, is an organic compound characterized by a phenol group substituted with a long, 12-carbon alkyl chain attached via an amino group at the para position. This amphipathic structure dictates its physical and chemical behavior, particularly its solubility and interaction with biological membranes.

Data Presentation: Summary of Physicochemical Properties

The quantitative physicochemical data for p-dodecylaminophenol (CAS: 25848-37-7) are summarized in the table below for clear reference and comparison.

Property	Value	Data Type	Source
Molecular Formula	C <sub>18</sub> H <sub>31</sub> NO	---	--INVALID-LINK--
Molecular Weight	277.44 g/mol	---	--INVALID-LINK--[1]
Melting Point	131 °C	Experimental	--INVALID-LINK--[1]
Boiling Point	416.6 ± 28.0 °C	Predicted	--INVALID-LINK--[1]
Density	0.960 ± 0.06 g/cm <sup>3</sup>	Predicted	--INVALID-LINK--[1]
pKa	11.02 ± 0.26	Predicted	--INVALID-LINK--[1]
LogP (Octanol/Water)	7.1	Computed (XLogP3)	--INVALID-LINK--[2]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of p-dodecylaminophenol are crucial for its application in research and development. The following sections outline generalized protocols based on standard organic chemistry techniques for similar compounds.

### 2.1 Synthesis Protocol: Reductive Amination

A common and effective method for synthesizing N-alkylated aminophenols is through reductive amination. This two-step, one-pot process involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the target amine.

Materials:

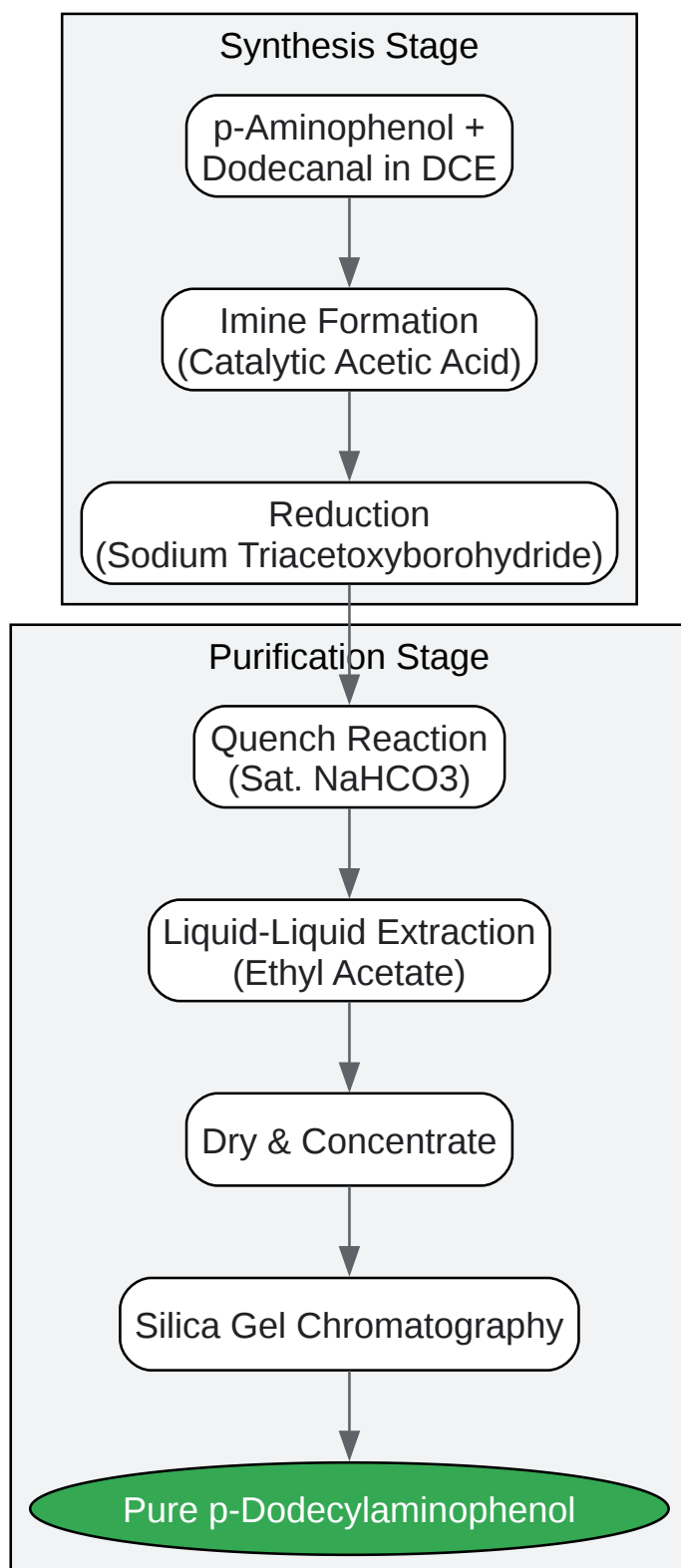
- p-Aminophenol
- Dodecanal
- Sodium triacetoxyborohydride (STAB)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic Acid (catalyst)

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (eluents)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in the chosen solvent (DCE or THF).
- **Imine Formation:** Add dodecanal (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. STAB is a mild reducing agent suitable for this reaction.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Workup:** Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure p-dodecylaminophenol.

#### Workflow Visualization: Synthesis and Purification



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Caption: General workflow for the synthesis and purification of p-dodecylaminophenol.

## 2.2 Property Determination: LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.<sup>[3]</sup>

Materials:

- Pure p-dodecylaminophenol
- 1-Octanol (pre-saturated with water)
- Purified Water (pH 7.4 buffer, pre-saturated with 1-octanol)
- Separatory funnel
- UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

- Preparation: Prepare a stock solution of p-dodecylaminophenol in 1-octanol. The concentration should be chosen to be within the linear range of the analytical instrument.
- Partitioning: In a separatory funnel, combine a known volume of the 1-octanol stock solution with a known volume of the pH 7.4 buffer.
- Equilibration: Shake the funnel vigorously for several minutes to ensure thorough mixing and allow the compound to partition between the two phases. Let the funnel stand until the two phases have completely separated.
- Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of p-dodecylaminophenol in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its  $\lambda_{\text{max}}$  or HPLC).
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.<sup>[4]</sup>

## 2.3 Property Determination: pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined by UV-Vis spectrophotometry, which measures the change in absorbance as a function of pH.

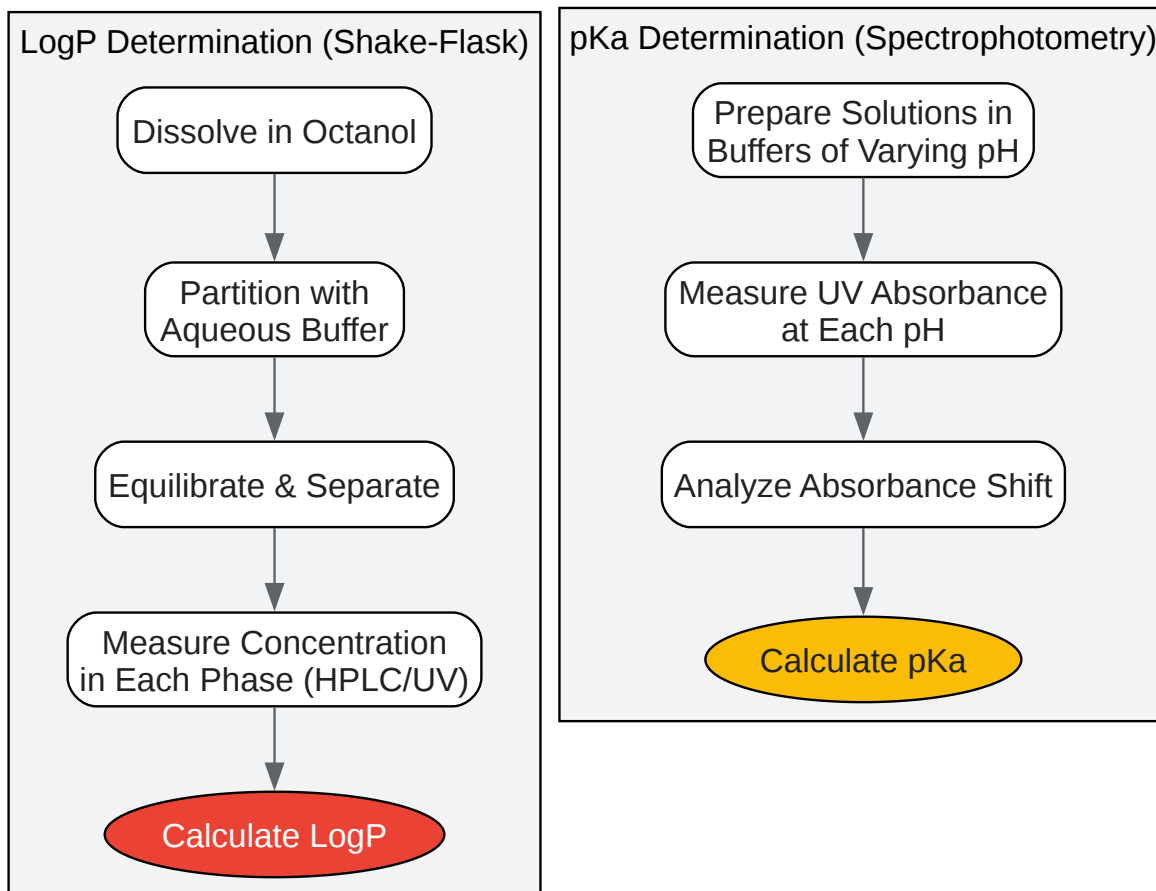
Materials:

- Pure p-dodecylaminophenol
- Series of buffer solutions with known pH values (e.g., spanning pH 9 to 12)
- UV-Vis Spectrophotometer

Procedure:

- Spectral Scans: Prepare solutions of p-dodecylaminophenol in highly acidic (e.g., pH 2, where the molecule is fully protonated) and highly basic (e.g., pH 13, where it is fully deprotonated) solutions. Scan the UV-Vis spectrum for each to identify the absorbance maxima for both the acidic (HA) and basic ( $A^-$ ) forms.
- Titration: Prepare a series of solutions of the compound in buffers of varying, precisely known pH values around the expected pKa.
- Measurement: Measure the absorbance of each solution at a wavelength where the acidic and basic forms have significantly different molar absorptivities.
- Calculation: The pKa can be determined using the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the deprotonated to protonated forms versus pH. The pKa is the pH at which the concentrations of the two forms are equal.<sup>[5]</sup>

Workflow Visualization: Property Determination



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Caption: Standard experimental workflows for determining LogP and pKa values.

## Biological Context and Signaling Pathways

p-Dodecylaminophenol (p-DDAP) has been identified as an anti-invasive agent that acts by suppressing the activity and mRNA expression of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis.[6] Understanding the signaling pathways that regulate MMP-9 provides a framework for the mechanism of action of p-DDAP.

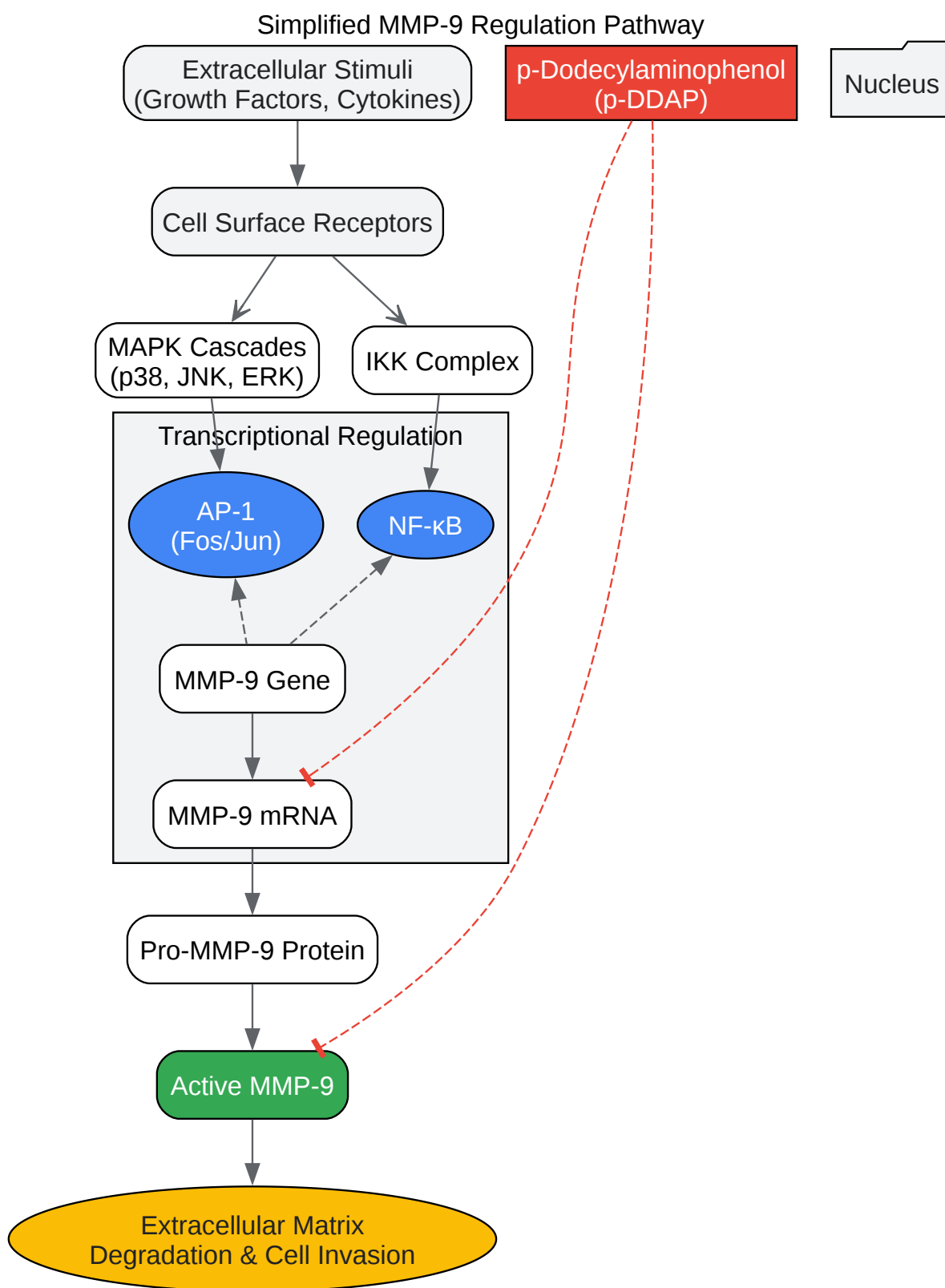
**MMP-9 Gene Expression Regulation:** The expression of the MMP-9 gene is controlled by a complex network of upstream signaling pathways. Various extracellular stimuli, such as growth

factors and pro-inflammatory cytokines, can activate intracellular signaling cascades that converge on the MMP-9 promoter. Key transcription factors, including NF- $\kappa$ B (Nuclear Factor kappa B) and AP-1 (Activator Protein 1), bind to specific elements in the promoter region to initiate transcription.<sup>[1][7]</sup> These pathways often involve the activation of Mitogen-Activated Protein Kinases (MAPKs) like p38, JNK, and ERK.<sup>[7][8]</sup>

By inhibiting MMP-9 expression or activity, p-DDAP can disrupt this process, thereby reducing the invasive potential of tumor cells. This action makes it a compound of significant interest in oncology drug development.

Signaling Pathway Visualization





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Caption: p-DDAP inhibits cell invasion by suppressing MMP-9 expression and activity.

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